
(3S,6S)-3,6-Dimethylpiperazin-2-one
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Overview
Description
(3S,6S)-3,6-Dimethylpiperazin-2-one is a chiral compound belonging to the class of piperazine derivatives. Piperazines are heterocyclic organic compounds containing a six-membered ring with two nitrogen atoms at opposite positions. This specific compound is characterized by the presence of two methyl groups at the 3 and 6 positions of the piperazine ring, and it exists in the (3S,6S) stereoisomeric form.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (3S,6S)-3,6-Dimethylpiperazin-2-one can be achieved through several synthetic routes. One common method involves the self-condensation of (S)-3-aminopyrrolidine-2,5-dione in refluxing acetonitrile . Another efficient method is the self-condensation of L-asparagine methyl ester at room temperature . These methods yield optically pure this compound, confirmed by analytical and spectroscopic data.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction parameters are crucial for scaling up the production process.
Chemical Reactions Analysis
Types of Reactions
(3S,6S)-3,6-Dimethylpiperazin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
(3S,6S)-3,6-Dimethylpiperazin-2-one has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3S,6S)-3,6-Dimethylpiperazin-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
(3S,6S)-3,6-Dimethylpiperazin-2-one is unique due to its specific stereochemistry and the presence of two methyl groups, which confer distinct chemical and biological properties compared to other piperazine derivatives. Its unique structure allows for specific interactions with molecular targets, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C6H12N2O |
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Molecular Weight |
128.17 g/mol |
IUPAC Name |
(3S,6S)-3,6-dimethylpiperazin-2-one |
InChI |
InChI=1S/C6H12N2O/c1-4-3-7-5(2)6(9)8-4/h4-5,7H,3H2,1-2H3,(H,8,9)/t4-,5-/m0/s1 |
InChI Key |
NJAPKTOYEVZXOF-WHFBIAKZSA-N |
Isomeric SMILES |
C[C@H]1CN[C@H](C(=O)N1)C |
Canonical SMILES |
CC1CNC(C(=O)N1)C |
Origin of Product |
United States |
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